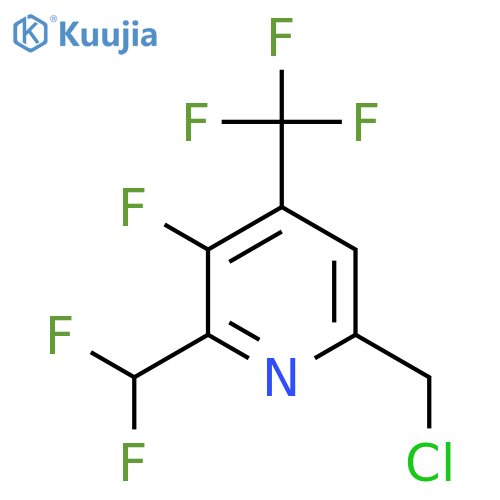Cas no 1806877-92-8 (6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine)

1806877-92-8 structure
商品名:6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine
CAS番号:1806877-92-8
MF:C8H4ClF6N
メガワット:263.567481994629
CID:4805599
6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4ClF6N/c9-2-3-1-4(8(13,14)15)5(10)6(16-3)7(11)12/h1,7H,2H2
- InChIKey: VQXSXJMFSULLAH-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C(F)(F)F)=C(C(C(F)F)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 233
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12.9
6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029031115-500mg |
6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine |
1806877-92-8 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
| Alichem | A029031115-250mg |
6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine |
1806877-92-8 | 95% | 250mg |
$970.20 | 2022-03-31 | |
| Alichem | A029031115-1g |
6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine |
1806877-92-8 | 95% | 1g |
$3,097.65 | 2022-03-31 |
6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
1806877-92-8 (6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
